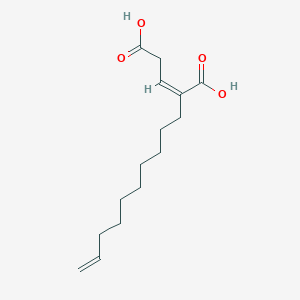
2-(9-Decenyl)glutaconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-(9-Decenyl)glutaconic acid involves synthetic routes that typically include the use of organic solvents and reagents. One common method involves the reaction of decenyl derivatives with glutaconic acid under specific conditions to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(9-Decenyl)glutaconic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(9-Decenyl)glutaconic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to fatty acid metabolism and as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of biodegradable polyesters and polyamides.
Mechanism of Action
The mechanism of action of 2-(9-Decenyl)glutaconic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can act as a substrate for various enzymes involved in fatty acid metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as energy production and lipid metabolism .
Comparison with Similar Compounds
2-(9-Decenyl)glutaconic acid can be compared with other similar compounds, such as:
Glutaconic acid: A related compound with a similar structure but without the decenyl group.
Glutaric acid: Another related compound that is a saturated dicarboxylic acid.
Adipic acid: A similar compound used in the production of nylon and other polymers.
The uniqueness of this compound lies in its long-chain structure and the presence of the decenyl group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(Z)-2-dec-9-enylpent-2-enedioic acid |
InChI |
InChI=1S/C15H24O4/c1-2-3-4-5-6-7-8-9-10-13(15(18)19)11-12-14(16)17/h2,11H,1,3-10,12H2,(H,16,17)(H,18,19)/b13-11- |
InChI Key |
GAZHKBVZIMUZLZ-QBFSEMIESA-N |
Isomeric SMILES |
C=CCCCCCCCC/C(=C/CC(=O)O)/C(=O)O |
Canonical SMILES |
C=CCCCCCCCCC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)
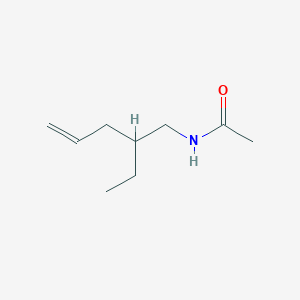


![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)

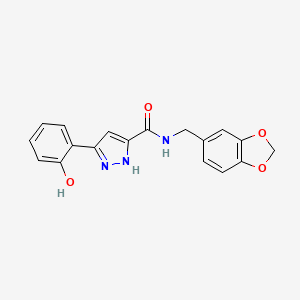
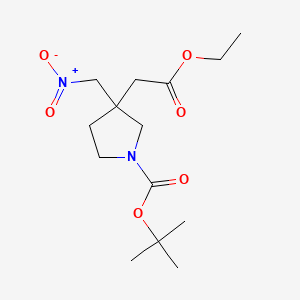
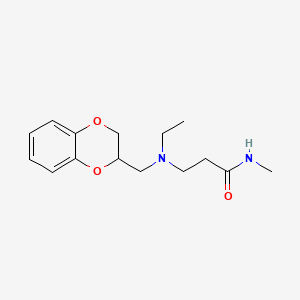
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
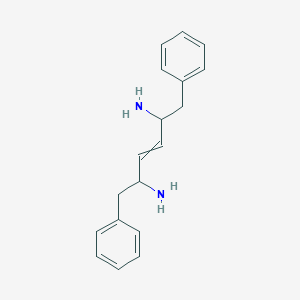
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
